3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Medicinal Chemistry pKa Bioisosterism

3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline (CAS 1039810-62-2) is a disubstituted aniline featuring a 3-chloro substituent on the phenyl ring and an N-[(1-methyl-1H-pyrrol-2-yl)methyl] group. With a molecular formula of C12H13ClN2 and a molecular weight of 220.70 g/mol, it is typically supplied at 95% purity for use as a research chemical and synthetic building block.

Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
Cat. No. B13253795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
Molecular FormulaC12H13ClN2
Molecular Weight220.70 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CNC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H13ClN2/c1-15-7-3-6-12(15)9-14-11-5-2-4-10(13)8-11/h2-8,14H,9H2,1H3
InChIKeyTYSGTVSHBWLMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline: A meta-Chloro Building Block for Heterocyclic Library Synthesis


3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline (CAS 1039810-62-2) is a disubstituted aniline featuring a 3-chloro substituent on the phenyl ring and an N-[(1-methyl-1H-pyrrol-2-yl)methyl] group [1]. With a molecular formula of C12H13ClN2 and a molecular weight of 220.70 g/mol, it is typically supplied at 95% purity for use as a research chemical and synthetic building block [1]. Its computed lipophilicity is XLogP3-AA = 2.8, and it has a topological polar surface area (TPSA) of 17 Ų [1]. The compound incorporates a secondary amine, which can serve as a hydrogen bond donor, and a chloro substituent suitable for further cross-coupling transformations.

Heterocyclic library synthesis via cross-coupling at the meta-chloro position
Secondary amine handle for derivatization and hydrogen bonding
95% purity research chemical for fragment-based and hit-to-lead studies

Why Simple Substitution with Analogs of 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is Not Scientifically Sound


The 3-chloro positional isomer is not interchangeable with its 2-chloro or 4-chloro analogs because the position of the halogen substituent critically influences the electron density on the aniline nitrogen, thereby modulating the compound's basicity (pKa) and reactivity in both biological and synthetic contexts . The parent aniline pKa values differ by nearly 1.5 log units across the three isomers . This directly affects the protonation state under physiological or acidic reaction conditions, the nucleophilicity of the secondary amine in subsequent derivatizations, and the compound's ability to participate in directed ortho-metalation or cross-coupling reactions. Quantitative evidence for these differential properties is provided below.

Positional isomer basicity

The 3-chloro isomer has intermediate amine basicity compared to 2-Cl and 4-Cl analogs; pKa order differs significantly, altering protonation-dependent reactivity and solubility.

Electronic and steric effects

Meta vs. ortho/para chloro substitution changes electron density and steric profile, affecting oxidative addition rates in cross-coupling and directing effects in electrophilic substitutions.

Biological protonation state

At physiological pH, the 3-chloro isomer is predominantly deprotonated, unlike the 4-chloro analog which may retain partial protonation; this impacts target engagement models.

3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline: Quantitative Differentiation Evidence vs. Closest Analogs


Intermediate Basicity (pKa) of the 3-Chloro Isomer: A Key Discriminator for Protonation-Dependent Applications

The target compound incorporates a 3-chloroaniline substructure. The pKa of the conjugate acid of the corresponding parent aniline (3-chloroaniline) is 3.46 at 25°C . This places it between the 2-chloroaniline (pKa = 2.65) and 4-chloroaniline (pKa = 4.15) isomers . While the N-alkyl substituent in the target compound will modestly elevate the pKa of the secondary amine, the relative order of basicity among the three chloro positional isomers is expected to be preserved based on established substituent effects.

Amine Basicity (pKa)
Class-level
~3.46 (parent 3-chloroaniline)
Modulated protonation at phys. pH; pKa order expected to hold.
Class-level inference; not measured for target.
Medicinal Chemistry pKa Bioisosterism

Lipophilicity (XLogP) of 3-Chloro vs. 2-Chloro Isomer: Identical Computed Values Indicate No LogP-Driven Selectivity

Both 3-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline and its 2-chloro positional isomer have a computed XLogP3-AA value of 2.8 [1][2]. This indicates that the position of the chloro substituent does not alter the overall lipophilicity of the molecule, as measured by this octanol-water partition coefficient prediction. Therefore, any observed differences in biological membrane permeability or solubility between these isomers would be attributable to factors other than bulk lipophilicity, such as differences in hydrogen bonding or molecular shape.

Lipophilicity (XLogP)
Head-to-head
2.8 (identical to 2-Cl isomer)
No logP-driven selectivity; differences depend on other properties.
Computed XLogP3-AA; experimental logP may vary.
Lipophilicity ADME Drug Design

Identical Topological Polar Surface Area (TPSA) Across Chloro Isomers: Consistent Hydrogen Bonding Capacity

The topological polar surface area (TPSA) is identical for the 3-chloro and 2-chloro isomers of N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline, both calculated at 17 Ų [1][2]. This value is consistent across all monochloro positional isomers and is driven solely by the single secondary amine hydrogen bond donor and the pyrrole nitrogen acceptor. The TPSA is well below the 140 Ų threshold typically associated with good oral bioavailability, indicating that all three isomers share this drug-likeness attribute.

TPSA
Head-to-head
17 Ų (all isomers)
Consistent H-bond capacity; selection driven by geometric features.
Computed TPSA; experimental confirmation recommended.
Physicochemical Properties TPSA Drug-likeness

Molecular Weight Advantage Over the 3-Bromo Analog: A Differentiating Factor for Fragment-Based Design

The molecular weight of 3-chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is 220.70 g/mol [1]. Its 3-bromo analog (CAS 1039970-60-9) has a molecular weight of 265.15 g/mol, representing a 20% increase in mass . In fragment-based drug discovery, maintaining lower molecular weight is advantageous for optimizing ligand efficiency metrics and allows greater scope for subsequent chemical elaboration without exceeding lead-like molecular weight thresholds.

Molecular Weight
Reported
220.70 g/mol (44.45 g/mol lower than 3-Br analog)
Lighter fragment for lead optimization; preserves ligand efficiency.
Standard molecular weight; bromo analog comparator.
Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Application Scenarios for 3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline Based on Quantitative Differentiation


Medicinal Chemistry: Hit-to-Lead Optimization Requiring Controlled Amine Basicity

The intermediate pKa (~3.46 for the parent aniline) of the 3-chloro isomer positions it as a preferred choice over the 2-chloro (pKa 2.65) and 4-chloro (pKa 4.15) analogs when a moderately basic secondary amine is required for target engagement. At physiological pH 7.4, the 3-chloro derivative will be predominantly deprotonated, unlike the 4-chloro analog, which may retain partial protonation. This differential can be exploited to fine-tune hydrogen bonding interactions with biological targets or to control solubility in acidic formulation media.

Synthetic Chemistry: Cross-Coupling-Ready Building Block with a meta-Chloro Handle

The 3-chloro substituent on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The meta position offers distinct steric and electronic properties compared to ortho- or para-chloro isomers. The meta-chloro is less sterically hindered than the ortho-chloro analog, potentially facilitating oxidative addition to Pd(0). Additionally, the electron-withdrawing effect of the chlorine at the meta position modulates the electron density on the ring differently than at the para position, which can influence regioselectivity in subsequent electrophilic aromatic substitution reactions. [1]

Fragment-Based Drug Discovery: Low Molecular Weight Chloro-Pyrrole Scaffold

At 220.70 g/mol, this compound is 44.45 g/mol lighter than its 3-bromo counterpart (265.15 g/mol), making it a more attractive fragment starting point. The lower molecular weight leaves greater room for chemical elaboration while adhering to the 'Rule of Three' guidelines commonly used in fragment-based screening. The presence of both a pyrrole ring and a chloro-substituted aniline provides two vectors for diversification, enabling efficient exploration of chemical space around the fragment core.

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead optimization
Controlled amine basicity via meta-chloro substitution pattern
Verify protonation state at target pH; assess salt formation and target engagement
Cross-coupling ready building block
meta-Chloro handle for Pd-catalyzed reactions
Evaluate oxidative addition efficiency and regioselectivity in cross-coupling
Fragment-based drug discovery
Low molecular weight chloro-pyrrole scaffold
Assess ligand efficiency metrics and scope for chemical elaboration
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